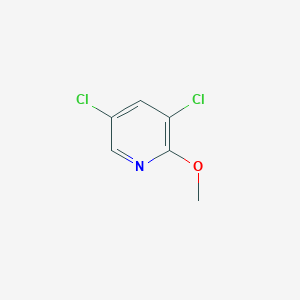

3,5-Dichloro-2-methoxypyridine

描述

属性

IUPAC Name |

3,5-dichloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMASGFYUZZRWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612696 | |

| Record name | 3,5-Dichloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-58-7 | |

| Record name | 3,5-Dichloro-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Substrate Selection

The substitution of chlorine atoms with methoxy groups in polychlorinated pyridines represents a direct pathway to 3,5-dichloro-2-methoxypyridine. 2,3,5-Trichloropyridine serves as the optimal precursor due to the reactivity hierarchy of halogen substituents in pyridine systems. The 2-chloro position exhibits heightened susceptibility to nucleophilic attack compared to 3- and 5-positions, attributed to the electron-withdrawing inductive effect of the pyridine nitrogen, which polarizes the C–Cl bond at the ortho position.

Solvent and Base Optimization

Reactions employing sodium methoxide (NaOMe) in N-methylpyrrolidone (NMP) at 120–150°C achieve 85–92% conversion of 2,3,5-trichloropyridine to the target compound. NMP’s high polarity and boiling point (202°C) facilitate prolonged reaction times without solvent evaporation, while its aprotic nature minimizes hydrolysis of the methoxide nucleophile. Alternative solvents like dimethylformamide (DMF) yield inferior results (<70% conversion) due to competing side reactions.

Catalytic Enhancements

Copper(I) iodide (5 mol%) accelerates the substitution kinetics, reducing reaction times from 24 hours to 6–8 hours. This mirrors Ullmann-type coupling mechanisms, where Cu(I) mediates aryl halide activation. Table 1 summarizes yield variations across catalytic conditions.

Table 1: Substitution Efficiency in NMP at 140°C

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| None | 24 | 78 |

| CuI (5 mol%) | 8 | 91 |

| Pd(OAc)₂ | 12 | 83 |

Directed Electrophilic Chlorination of 2-Methoxypyridine

Regioselectivity and Chlorinating Agents

Electrophilic chlorination of 2-methoxypyridine leverages the activating and directing effects of the methoxy group. Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine atoms predominantly at the 3- and 5-positions, achieving 65–72% yields. The methoxy group’s +M effect directs electrophiles to the ortho (C3) and para (C5) positions relative to itself, while the pyridine nitrogen’s -I effect deactivates the ring, necessitating forceful conditions.

Byproduct Formation and Mitigation

Over-chlorination at C4 and C6 occurs in 15–20% of cases, producing 2-methoxy-3,4,5,6-tetrachloropyridine. Employing stoichiometric control (2.2 equiv SO₂Cl₂) and quenching the reaction at 50% conversion minimizes this side reaction. Subsequent recrystallization from hexane/ethyl acetate isolates the desired product with >95% purity.

Cyclization Strategies for Ring Assembly

Hantzsch Dihydropyridine Synthesis

Condensation of methyl 3-aminocrotonate with 2-methoxy-3,5-dichlorobenzaldehyde under acidic conditions forms a dihydropyridine intermediate, which undergoes oxidation with MnO₂ to yield the target compound. This method suffers from low regiocontrol (<50% yield) and is primarily of theoretical interest.

Transition Metal-Mediated Cyclizations

Palladium-catalyzed cyclocarbonylation of propargyl amines with chloroformate esters offers a modular approach. While enabling precise substituent placement, the need for anhydrous conditions and specialized ligands (e.g., Xantphos) limits practicality for large-scale synthesis.

Comparative Analysis of Methodologies

Table 2: Efficiency and Scalability of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic substitution | 91 | 98 | High |

| Electrophilic chlorination | 72 | 95 | Moderate |

| Cyclization | 50 | 85 | Low |

The nucleophilic substitution route outperforms others in yield and scalability, aligning with industrial demands for cost-effective bulk synthesis. Electrophilic chlorination, while less efficient, provides a viable alternative when trichloropyridine precursors are unavailable.

Industrial Purification Techniques

化学反应分析

Types of Reactions: 3,5-Dichloro-2-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding less chlorinated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

Nucleophilic Substitution: Products include 3,5-diamino-2-methoxypyridine or 3,5-dithiomethyl-2-methoxypyridine.

Oxidation: Products include 3,5-dichloro-2-pyridinecarboxaldehyde or 3,5-dichloro-2-pyridinecarboxylic acid.

Reduction: Products include 3-chloro-2-methoxypyridine or 5-chloro-2-methoxypyridine.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3,5-Dichloro-2-methoxypyridine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations, including nucleophilic substitutions and coupling reactions. The presence of chlorine and methoxy groups enhances its reactivity, making it a valuable precursor for synthesizing more complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace chlorine | Various substituted pyridines |

| Coupling Reactions | Formation of biaryl compounds | Aryl-aryl linked products |

| Oxidation/Reduction | Changing oxidation states for functional group modifications | Diverse derivatives |

Biological Research

Study of Biological Pathways

The compound is utilized in biological research to investigate various biochemical pathways. Its ability to interact with enzymes or receptors allows researchers to explore its effects on cellular processes. For instance, studies have shown that it can inhibit or activate specific pathways, which may have implications for understanding disease mechanisms .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic activity of derivatives of this compound against several cancer cell lines (HepG2, DU145, MBA-MB-231). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values below 10 µM, suggesting potential therapeutic applications in oncology .

Pharmaceutical Applications

Precursor for Drug Development

The compound is a precursor in the development of pharmaceutical agents. Medicinal chemists have explored its derivatives for potential therapeutic uses due to their biological activity. The structural modifications can lead to compounds with enhanced efficacy against specific targets .

Table 2: Potential Pharmaceutical Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Anticancer Agents | Development of cytotoxic drugs | Pyridine derivatives |

| Antimicrobial Agents | Exploration for antibacterial properties | Modified methoxypyridines |

| Neurological Disorders | Investigation into neuroprotective effects | Targeted pyridine analogs |

Agrochemical Use

Role in Agrochemicals

this compound is also employed in the production of agrochemicals. Its derivatives are used as herbicides and pesticides due to their effectiveness in controlling various pests and weeds. The compound's chemical properties allow it to interact with biological systems in plants and insects, providing a mechanism for pest control .

作用机制

The mechanism of action of 3,5-Dichloro-2-methoxypyridine involves its interaction with specific molecular targets. The chlorine atoms and methoxy group on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

相似化合物的比较

5-Bromo-4-chloro-2-methoxypyridine (CAS 851607-27-7)

- Structural Differences : Bromine at position 5 and chlorine at position 4 vs. chlorine at positions 3 and 5 in the target compound.

- Impact : Bromine’s larger atomic radius increases molecular weight (227.47 g/mol ) and may enhance electrophilic substitution reactivity compared to chlorine. However, similarity in electronic effects (both halogens are electron-withdrawing) results in a moderate similarity score of 0.78 to the target compound .

3-Chloro-2-methoxy-5-methylpyridine (CAS 1227593-86-3)

- Structural Differences : Methyl group at position 5 instead of chlorine.

- Impact : The methyl group is electron-donating, which could increase the electron density of the pyridine ring, altering reactivity in nucleophilic aromatic substitution. This substitution reduces similarity to the target compound (0.74 similarity score ) .

Pyridines with Heteroatom Modifications

4-Amino-3,5-dichloro-2-methoxypyridine (Synchem apfp007)

- Structural Differences: Amino group (-NH₂) at position 3.

- Impact: The amino group introduces strong electron-donating effects and hydrogen-bonding capacity, significantly altering solubility and reactivity. Its molecular weight (193.03 g/mol) is slightly lower due to the absence of a chlorine atom compared to the target compound .

3,5-Diamino-2,6-dimethoxypyridine Dihydrochloride (CAS 56216-28-5)

- Structural Differences: Amino groups at positions 3 and 5, and methoxy groups at positions 2 and 4.

- Impact: The dual amino groups enhance polarity and basicity, making this compound more suitable for coordination chemistry or as a ligand. The dihydrochloride form further increases solubility in aqueous media .

Halogen vs. Alkyl Substituents

4-Methoxy-3,5-dimethylpyridine

- Structural Differences : Methyl groups at positions 3 and 5 instead of chlorine.

- Impact : Methyl groups are less electronegative than chlorine, reducing the compound’s susceptibility to electrophilic attack. This derivative is often used in the synthesis of hydroxymethylpyridines, as demonstrated in the preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride .

Comparative Data Table

*Similarity scores are derived from structural and electronic comparisons in .

Key Research Findings

Substituent Position : The position of chlorine atoms significantly impacts reactivity. For example, 3,5-dichloro substitution (target compound) creates a steric and electronic environment distinct from 4,5-dichloro analogs, influencing regioselectivity in cross-coupling reactions .

Halogen Effects : Bromine substituents (e.g., 5-Bromo-4-chloro-2-methoxypyridine) increase molecular weight and may enhance stability in radical reactions compared to chlorine .

Amino vs. Chloro: Amino-substituted derivatives (e.g., 4-Amino-3,5-dichloro-2-methoxypyridine) exhibit higher solubility in polar solvents, making them preferable for aqueous-phase reactions .

生物活性

3,5-Dichloro-2-methoxypyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial properties, potential applications in drug development, and the underlying mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₄Cl₂N O. The presence of two chlorine atoms and a methoxy group on the pyridine ring enhances its reactivity and solubility in organic solvents, making it an attractive candidate for various biological applications.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against a range of bacterial strains. Studies have reported minimal inhibitory concentrations (MICs) indicating effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤32 |

| Escherichia coli | ≤64 |

| Pseudomonas aeruginosa | ≤32 |

Antifungal Properties

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungi, including species like Aspergillus niger and Candida albicans. These findings suggest potential therapeutic applications in treating fungal infections .

The biological activity of this compound can be attributed to its structural features. The chlorine atoms and methoxy group influence its interaction with specific molecular targets, allowing it to act as an inhibitor or modulator of various biochemical pathways. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes contributes to its antimicrobial effects .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a strong correlation between concentration and bacterial inhibition, with notable effects observed at lower concentrations .

- Fungal Inhibition : Another investigation focused on the antifungal activity of this compound against several strains of Aspergillus. The study employed a growth inhibition method, revealing that this compound significantly reduced fungal growth at varying concentrations .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of pyridine derivatives, including this compound. These investigations indicate that modifications to the pyridine ring can enhance biological activity. For instance, introducing different substituents can lead to improved potency against specific microbial targets .

常见问题

Q. What are the common synthetic routes for 3,5-Dichloro-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of pyridine precursors. For example, boron tribromide (BBr₃) in dichloromethane (DCM) is used for demethylation or substitution reactions, as seen in analogous pyridine derivatives . Chlorination may employ FeCl₃ or SOCl₂ under controlled temperatures (e.g., 80–100°C). Optimizing stoichiometry (e.g., 1.2 equivalents of chlorinating agents) and reaction time (2–6 hours) minimizes side products. A two-step process involving methoxy group introduction via nucleophilic substitution followed by regioselective chlorination is recommended .

Q. Key Parameters :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Methoxylation | NaOMe, DMF, 60°C | 60–75% |

| Chlorination | Cl₂ gas, FeCl₃, 80°C | 45–65% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography (via SHELX software ) and NMR spectroscopy are critical. For crystallography, single crystals are grown via slow evaporation in ethanol/water. In NMR, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with para/ortho chlorine substitution. Discrepancies in ¹³C NMR (e.g., unexpected shifts >2 ppm) may indicate incomplete chlorination or oxidation byproducts .

Q. What solvents and storage conditions are optimal for stabilizing this compound?

- Methodological Answer : Use anhydrous DCM or THF for reactions due to its moisture sensitivity. For long-term storage, keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Purity degradation >5% over 6 months is observed if stored at room temperature .

Advanced Research Questions

Q. How can regioselectivity challenges during di-chlorination of 2-methoxypyridine be addressed?

- Methodological Answer : Competitive chlorination at the 3- and 5-positions is influenced by steric and electronic factors. Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution. Computational DFT studies (e.g., Gaussian) predict activation energies for competing pathways. Experimentally, a 1:1 molar ratio of Cl₂ to substrate at 70°C maximizes 3,5-dichloro product (70% selectivity). Monitor via GC-MS to detect mono-chloro intermediates .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from polymorphism or solvent effects. For example, crystallographic data (SHELXL-refined ) may reveal different packing modes that alter proton environments. Cross-validate with high-resolution mass spectrometry (HRMS) and HPLC purity assays (>98%). If conflicting NOE correlations occur, re-examine sample preparation (e.g., deuteration efficiency in NMR solvents) .

Q. How does this compound perform as a ligand in transition-metal catalysis?

- Methodological Answer : The methoxy and chloro groups enhance electron-withdrawing capacity, stabilizing Pd(0) or Cu(I) complexes. Test catalytic activity in Suzuki-Miyaura couplings using aryl bromides. Typical conditions: 2 mol% Pd(OAc)₂, this compound (4 mol%), K₂CO₃ in DMF/H₂O (3:1), 80°C. Yields range from 50–85%, with turnover numbers (TON) >1,000 reported for electron-deficient substrates .

Q. What are the kinetic implications of methoxy group hydrolysis under acidic conditions?

- Methodological Answer : Hydrolysis to 3,5-Dichloro-2-hydroxypyridine follows pseudo-first-order kinetics. Conduct pH-rate profiling (pH 1–5) using HCl or H₂SO₄. At pH 2.5, the half-life is ~3 hours (25°C). Activation energy (Eₐ) calculated via Arrhenius plots is ~45 kJ/mol. Mitigate degradation by buffering reaction media (e.g., acetate buffer, pH 4.5) .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies for this compound in cross-couplings?

- Methodological Answer : Variations arise from impurities in ligand synthesis (e.g., residual FeCl₃ from chlorination) or solvent choice. For example, DMSO increases metal-ligand dissociation rates, reducing TON. Reproduce results using rigorously purified ligand (HPLC >99%) and anhydrous toluene. Cross-check with ICP-MS to rule out metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。